molecular formula C16H15N5OS B5824524 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N'-(2-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE

2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N'-(2-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE

Cat. No.: B5824524
M. Wt: 325.4 g/mol
InChI Key: SUCXEYNDNBTLKW-VCHYOVAHSA-N
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Description

2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring through a thioether and hydrazide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: Starting with o-phenylenediamine and reacting it with formic acid or other suitable reagents to form the benzimidazole ring.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The thioether compound is further reacted with hydrazine or its derivatives to form the hydrazide linkage.

    Pyridine Ring Introduction: Finally, the hydrazide is condensed with a pyridine aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the imine or hydrazide functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Activity: Compounds with benzimidazole and pyridine moieties are often studied for their antimicrobial properties.

    Anticancer Research: Potential use in the development of new anticancer agents due to the ability to interact with DNA or proteins.

Industry

    Dye and Pigment Production: Possible applications in the synthesis of dyes and pigments due to the aromatic nature of the compound.

    Pharmaceuticals: Use as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action for 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The benzimidazole and pyridine rings could facilitate binding to nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)HYDRAZINE: Similar structure but lacks the acetohydrazide moiety.

    2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)ACETAMIDE: Similar structure but with an acetamide instead of an acetohydrazide.

Uniqueness

The presence of both benzimidazole and pyridine rings linked through a thioether and hydrazide linkage makes 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE unique. This combination of functional groups could confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-pyridin-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-21-14-8-3-2-7-13(14)19-16(21)23-11-15(22)20-18-10-12-6-4-5-9-17-12/h2-10H,11H2,1H3,(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCXEYNDNBTLKW-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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